Opioid-Sparing Efficacy: Meta-Analysis Confirms Reduction in Cumulative Opioid Consumption vs. Control
In a 2024 systematic review and meta-analysis of 17 randomized controlled trials encompassing 1,173 patients, intravenous nefopam demonstrated a significant opioid-sparing effect compared to control groups. The analysis provides quantitative evidence of reduced opioid analgesic consumption at multiple postoperative time points [1].
| Evidence Dimension | Cumulative Opioid Analgesic Consumption |
|---|---|
| Target Compound Data | Significant reduction in opioid consumption at PACU arrival (SMD, −0.70; 95% CI, −1.01 to −0.39), 24 hours (SMD, −0.65; 95% CI, −1.09 to −0.20), and 48 hours (SMD, −0.82; 95% CI, −1.40 to −0.24) post-surgery. |
| Comparator Or Baseline | Control Group (standard care/placebo) |
| Quantified Difference | Standardized Mean Difference (SMD) of -0.70 to -0.82, indicating a large effect size favoring nefopam in reducing opioid requirements. |
| Conditions | Systematic review and meta-analysis of 17 RCTs involving adult patients with acute postoperative pain, evaluating IV nefopam as part of a multimodal analgesic regimen. |
Why This Matters
This meta-analysis quantifies nefopam's value as a key component in opioid-sparing protocols, directly addressing formulary and procurement decisions aimed at reducing perioperative opioid exposure and associated adverse events.
- [1] Jin, Y., Myung, S. K., Kang, H., Eom, W., & Kim, D. (2024). Effects of Intravenous Nefopam on Pain Relief in Patients with Acute Postoperative Pain: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Korean Journal of Hospital Pharmacy, 40(2), 115-129. View Source
